Fmoc-D-Arg(Mtr)-OH
CAS No.: 120075-24-3
Cat. No.: VC21540702
Molecular Formula: C31H36N4O7S
Molecular Weight: 608.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120075-24-3 |
|---|---|
| Molecular Formula | C31H36N4O7S |
| Molecular Weight | 608.7 g/mol |
| IUPAC Name | (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
| Standard InChI | InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1 |
| Standard InChI Key | LKGHIEITYHYVED-AREMUKBSSA-N |
| Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
| SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
| Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Introduction
Chemical Properties and Structural Characterization
Physical and Structural Properties
Fmoc-D-Arg(Mtr)-OH typically appears as a powder form in commercial preparations. The compound possesses specific structural features that make it valuable in peptide synthesis, including the bulky Fmoc group that protects the alpha-amino group and the Mtr group that masks the highly reactive guanidino side chain of D-arginine .
Chemical Data
The following table outlines the key chemical parameters of Fmoc-D-Arg(Mtr)-OH:
| Parameter | Value |
|---|---|
| CAS Number | 120075-24-3 (alternative: 98930-01-9) |
| Molecular Formula | C31H36N4O7S |
| Molecular Weight | 608.7 g/mol |
| Appearance | Powder |
| Solubility | Soluble in water or 1% acetic acid |
| Storage Requirements | Desiccate at -20°C |
Table 1: Key chemical parameters of Fmoc-D-Arg(Mtr)-OH
The compound's structure incorporates a D-arginine backbone with the Fmoc group at the N-terminus and the Mtr group protecting the guanidino side chain. The unique stereochemistry (2R configuration) distinguishes this compound from its L-arginine counterpart, providing different three-dimensional orientation that influences biological activity in resulting peptides .
Protection Strategy and Deprotection Mechanisms
Role of Protecting Groups
The Fmoc group serves as a temporary protection for the alpha-amino group during peptide synthesis and can be removed under mild basic conditions (typically using piperidine in DMF), allowing for sequential amino acid addition in solid-phase peptide synthesis. The Mtr group, meanwhile, protects the highly nucleophilic guanidino side chain of D-arginine throughout the synthesis process .
Mtr Protection Characteristics
For peptides containing multiple arginine residues alongside tryptophan, specialized deprotection protocols have been developed. One effective approach involves using 1 M trimethylsilyl bromide (TMSBr) in TFA, which can remove up to four Mtr groups within 15 minutes without causing tryptophan modification .
Comparison with Alternative Protecting Groups
While the Mtr group has been extensively used in Fmoc-based peptide synthesis, it presents certain limitations compared to newer protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). The table below compares key characteristics of these protecting strategies:
| Protecting Group | Deprotection Speed | Protection Against Trp Modification | Solubility Properties |
|---|---|---|---|
| Mtr | Slower (hours with TFA) | Lower | Good |
| Pbf | 1.2-1.4 times faster than Pmc | Higher (especially with Trp(Boc)) | Excellent |
| Pmc | Faster than Mtr | Moderate | Good |
Table 2: Comparison of arginine protecting groups used in peptide synthesis
This comparison highlights the evolution of protecting group strategies in arginine derivatives, with newer options often offering improved deprotection kinetics and reduced side reactions.
Applications in Peptide Synthesis
Synthetic Utility
Fmoc-D-Arg(Mtr)-OH is synthesized using standard peptide chemistry protocols and finds its primary application in the construction of peptides containing D-arginine residues. The compound enables researchers to incorporate the D-enantiomer of arginine into peptide sequences, which can dramatically alter the conformational properties and biological activity profiles of the resulting peptides.
Biological Significance and Research Applications
D-Arginine in Bioactive Peptides
While Fmoc-D-Arg(Mtr)-OH itself is a synthetic intermediate rather than a bioactive compound, the D-arginine residues it helps incorporate into peptides can confer significant biological properties. Research indicates that D-arginine substitution in antimicrobial peptides can enhance membrane permeability and potentially increase mitochondrial accumulation, properties that may prove valuable in developing novel therapeutic agents .
Research Methods and Techniques
Research involving peptides synthesized using Fmoc-D-Arg(Mtr)-OH frequently employs advanced analytical techniques to characterize binding properties and mechanisms of action. These techniques include:
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Surface plasmon resonance (SPR) for measuring binding affinities
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Nuclear magnetic resonance (NMR) spectroscopy for structural characterization
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Circular dichroism (CD) for secondary structure determination
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Antimicrobial and antiviral activity assays for functional evaluation
These methodologies help researchers understand how the incorporation of D-arginine affects peptide-protein interactions and biological functions.
Comparison with Related Derivatives
Fmoc-D-Arg(Pbf)-OH as an Alternative
While Fmoc-D-Arg(Mtr)-OH has established utility, Fmoc-D-Arg(Pbf)-OH represents an alternative D-arginine derivative with potentially advantageous properties. The Pbf protecting group offers faster deprotection kinetics and reduced side reactions, particularly when synthesizing peptides containing both arginine and tryptophan residues .
Applications of D-arginine-containing peptides synthesized using these building blocks include:
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Antimicrobial peptides with enhanced stability and activity
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Peptides with improved cell penetration capabilities
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Compounds with antifungal properties
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Peptides exhibiting anticancer activity
For example, substituting D-arginine for D-lysine in antimicrobial peptides has been reported to improve membrane permeability and increase mitochondrial accumulation. Similarly, replacing L-arginine with D-arginine in the antimicrobial peptide oncocin has been shown to dramatically increase bioavailability from 25 minutes to over 8 hours while maintaining or slightly improving antibacterial activity .
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